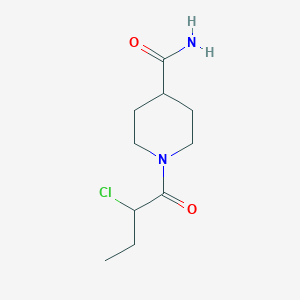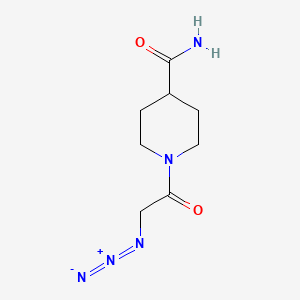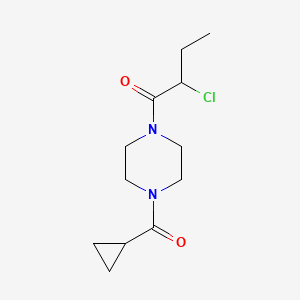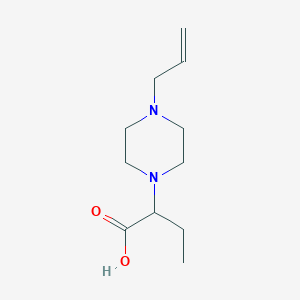![molecular formula C8H16N2 B1479251 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole CAS No. 2098137-22-3](/img/structure/B1479251.png)
1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole
Overview
Description
1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole is a heterocyclic organic compound. It has a unique structure and is used for pharmaceutical testing .
Synthesis Analysis
Pyrrole synthesis involves various methods such as the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Other methods include the conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles catalyzed by a stable manganese complex . A Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines provides N-substituted pyrroles .Molecular Structure Analysis
The molecular formula of 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole is C8H16N2. The molecular weight is 140.23 g/mol.Chemical Reactions Analysis
Pyrrole is known as a biologically active scaffold which possesses a diverse nature of activities. The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .Physical And Chemical Properties Analysis
Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air. It has a nutty odor. Pyrrole is a 5-membered aromatic heterocycle, like furan and thiophene. Unlike furan and thiophene, it has a dipole in which the positive end lies on the side of the heteroatom, with a dipole moment of 1.58 D .Scientific Research Applications
Drug Discovery
Pyrrole derivatives are commonly used in drug discovery due to their presence in various therapeutically active compounds. They are found in antibiotics like pyrrolomycin and anticancer drugs like Imatinib .
Material Science
In material science, pyrrole derivatives contribute to the development of new materials with desirable properties. For example, polypyrrole is a conductive polymer used in rechargeable batteries and electrochromic devices .
Catalysis
Pyrrole derivatives play a role in catalysis, providing pathways that include metals, nanomaterials, and complex heterogeneous catalysed methods .
Anti-inflammatory Drugs
Non-steroidal anti-inflammatory drugs (NSAIDs) often contain pyrrole as part of their structure due to its beneficial properties .
Fungicides and Antitumor Agents
Pyrrole subunits are applied in the synthesis of fungicides and antitumor agents, highlighting their significance in medicinal chemistry .
Novel Compounds Development
Pyrrolones and pyrrolidinone derivatives have shown various significant biological activities, suggesting their use in developing novel compounds active against different infections and diseases .
Safety and Hazards
Mechanism of Action
In addition, diketopyrrolopyrrole (DPP) based copolymers, which also include a pyrrole ring, are used widely in thin-film transistors and solar cell devices . These aromatic polymers have electron withdrawing groups and hence are very useful for the synthesis of narrow band gap donor-acceptor polymers which are used as active semiconductors for organic electronics .
properties
IUPAC Name |
3,5-dimethyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-6-8-5-10(2)4-7(8)3-9-6/h6-9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQWFQIDYFJUTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CN(CC2CN1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



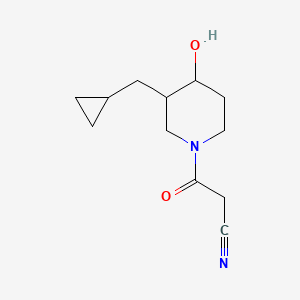

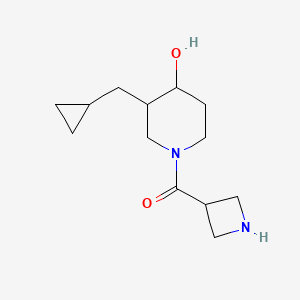
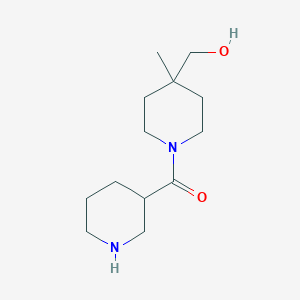

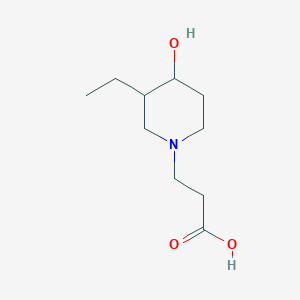
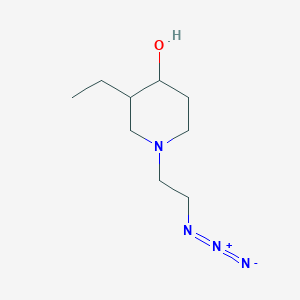
![2-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)butan-1-one](/img/structure/B1479181.png)

